molecular formula C7H7BrN2O2 B2372985 Methyl 4-amino-5-bromopicolinate CAS No. 1782230-72-1

Methyl 4-amino-5-bromopicolinate

Cat. No.: B2372985
CAS No.: 1782230-72-1
M. Wt: 231.049
InChI Key: OIBCCOPRJYTZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-5-bromopicolinate is a pyridine derivative characterized by a methyl ester group at position 2, an amino (-NH₂) group at position 4, and a bromine atom at position 5 on the pyridine ring.

Properties

IUPAC Name

methyl 4-amino-5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBCCOPRJYTZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-5-bromopicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-aminopicolinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-bromopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-5-bromopicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-5-bromopicolinate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amino and bromine substituents on the pyridine ring can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares Methyl 4-amino-5-bromopicolinate with its closest analogs, focusing on structural differences, synthesis methods, and physicochemical properties.

Structural Analogs and Substituent Effects

Key Compounds:

Methyl 3-amino-5-bromopicolinate Structure: Amino group at position 3, bromine at position 3. Impact: The positional isomerism of the amino group (3 vs.

Methyl 5-bromopicolinate Structure: Lacks the amino group; bromine at position 4. Impact: Absence of the amino group reduces polarity and may decrease solubility in polar solvents compared to the amino-substituted analogs .

Methyl 6-amino-5-bromopicolinate Structure: Amino group at position 6, bromine at position 5. Impact: The amino group’s proximity to the ester moiety (position 2) could sterically hinder reactions at the ester site .

Methyl 5-bromo-3-methylpicolinate Structure: Methyl group at position 3, bromine at position 5.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₇H₇BrN₂O₂ 231.05 (calc.) 4-NH₂, 5-Br, 2-COOCH₃ Polar, potential H-bond donor
Methyl 3-amino-5-bromopicolinate C₇H₇BrN₂O₂ 231.05 (calc.) 3-NH₂, 5-Br, 2-COOCH₃ Altered electronic distribution
Methyl 5-bromopicolinate C₇H₆BrNO₂ 216.03 5-Br, 2-COOCH₃ Lower polarity
Methyl 6-amino-5-bromopicolinate C₇H₇BrN₂O₂ 231.05 (calc.) 6-NH₂, 5-Br, 2-COOCH₃ Steric hindrance near ester

Biological Activity

Methyl 4-amino-5-bromopicolinate is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacological applications. This article delves into its biological properties, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C7_7H7_7BrN2_2O2_2
  • Molecular Weight : 216.03 g/mol
  • Melting Point : 101-103 °C
  • Density : 1.6 g/cm³
  • Boiling Point : 290.9 °C at 760 mmHg
  • LogP : 1.51

These properties suggest that the compound is relatively stable under standard laboratory conditions, making it suitable for various biological assays.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties, particularly against acute myeloid leukemia (AML) cells. In vitro experiments demonstrated that this compound can induce differentiation in AML cell lines, which is a critical mechanism for combating cancer cell proliferation.

  • Differentiation Induction : The compound has been shown to upregulate CD11b expression in AML cells, indicating its role in promoting differentiation rather than proliferation .
  • Morphological Changes : Treated cells exhibited significant morphological changes consistent with differentiation, such as increased cell size and altered cytoplasmic characteristics .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. Variations in substituents on the pyridine ring have been explored to enhance its biological activity:

  • Substituent Effects : Modifications such as increasing the size of substituents from methyl to ethyl have shown to influence potency positively. For instance, N-isopropyl analogues demonstrated improved metabolic stability while retaining significant activity .
SubstituentActivity (EC50)Metabolic Stability
Methyl950 nMLow
Ethyl620 nMModerate
Isopropyl3400 nMHigh

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Clearance : Studies indicate moderate clearance rates when administered both intravenously and orally in animal models. Further optimization is necessary to enhance its bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • In Vitro Studies on AML : A study focused on multiple AML cell lines demonstrated that this compound effectively induces differentiation, suggesting a novel approach for AML treatment .
  • Potential for Other Cancers : Preliminary data suggest that similar compounds could be explored for their effects on other cancer types, although more research is needed to confirm these findings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.